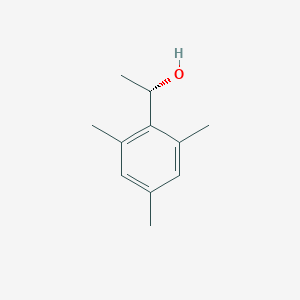
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethan-1-ol moiety attached to the phenyl ring in the (1S) configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 2,4,6-trimethylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S) enantiomer. This can be achieved using chiral catalysts or by employing chiral chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate 2,4,6-trimethylbenzaldehyde to the desired (1S) enantiomer.
Continuous Flow Processes: Implementing continuous flow reactors to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products:
Oxidation: 2,4,6-trimethylbenzaldehyde, 2,4,6-trimethylacetophenone.
Reduction: 2,4,6-trimethylphenylethane.
Substitution: 2,4,6-trimethylphenyl derivatives with various substituents.
Scientific Research Applications
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence metabolic pathways, potentially leading to changes in cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
(1S)-1-(2,4,6-trimethylphenyl)ethan-1-ol can be compared with other similar compounds, such as:
(1R)-1-(2,4,6-trimethylphenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and properties.
1-(2,4,6-trimethylphenyl)ethan-1-one: The ketone derivative, which has different reactivity and applications.
2,4,6-trimethylbenzyl alcohol: A related compound with a different substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of three methyl groups on the phenyl ring, which influence its chemical and biological properties.
Properties
Molecular Formula |
C11H16O |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(1S)-1-(2,4,6-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H16O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10,12H,1-4H3/t10-/m0/s1 |
InChI Key |
GHPVPUABXGJRAW-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



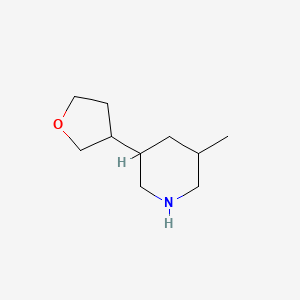
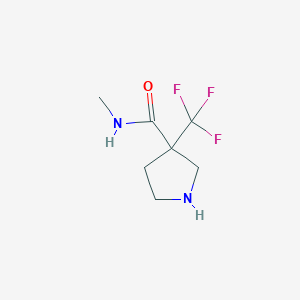
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)



![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
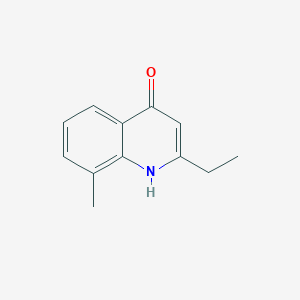
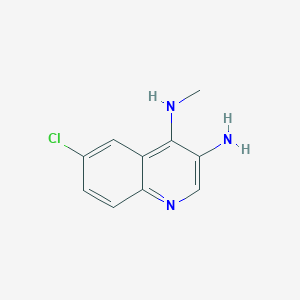
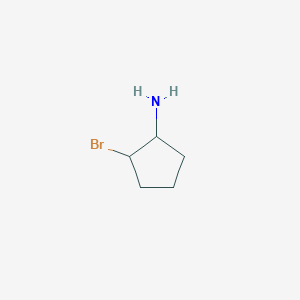
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
